molecular formula C8H11NO B124905 p-Phenetidine CAS No. 156-43-4

p-Phenetidine

Cat. No. B124905
CAS RN: 156-43-4
M. Wt: 137.18 g/mol
InChI Key: IMPPGHMHELILKG-UHFFFAOYSA-N
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Description

p-Phenetidine, also known as 4-ethoxyaniline, is a chemical compound with the molecular formula C8H11NO . It is one of the three isomers of phenetidine and is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin .


Synthesis Analysis

The synthesis of phenacetin, a compound related to p-Phenetidine, is a straightforward, two-step process . The first step involves the protonation of the amine, which allows for the purification of the p-Phenetidine . The second step involves the reaction of the protonated amine with an anhydride to form an amide .


Molecular Structure Analysis

The molecular formula of p-Phenetidine is C8H11NO . The molecular weight is 137.18 g/mol .


Chemical Reactions Analysis

p-Phenetidine is a metabolite of the pharmaceutical drugs bucetin and phenacetin . It is also used as a chemical intermediate in the manufacture of these drugs .


Physical And Chemical Properties Analysis

p-Phenetidine is a colorless liquid that turns red to brown on exposure to air . It has a melting point of 2.4°C, a boiling point of 253255°C, and a relative density of 1.0652 . It is almost insoluble in water and inorganic acid, but soluble in ethanol, ether, and chloroform .

Scientific Research Applications

Oxidation and Enzymatic Interaction

  • The oxidation of p-phenetidine by enzymes such as horseradish peroxidase and prostaglandin synthase has been extensively studied. These studies reveal the formation of a free radical intermediate during enzymatic oxidation, and the interaction with glutathione, suggesting a complex biochemical interaction (Ross et al., 1985).

Metabolic Activation and Protein Binding

  • p-Phenetidine undergoes metabolic activation catalyzed by enzymes such as prostaglandin synthase, leading to the formation of protein-binding products. This activation is influenced by factors like the presence of arachidonic acid or various hydroperoxides (Andersson et al., 1983).

Reactive Metabolites and DNA Interaction

  • The nature of reactive metabolites formed during the oxidation of p-phenetidine and their interaction with DNA has been explored. Studies have shown the induction of DNA single strand breaks and DNA binding, indicating a potential genetic impact (Larsson et al., 1984).

Photophysical Properties in Solvents

  • Research on the photophysical properties of p-phenetidine in non-polar and hydrogen-bonding solvents has provided insights into its behavior in different chemical environments. These studies contribute to understanding the molecular structure and interactions of p-phenetidine in various states (Jana & Ganguly, 1993).

Polymer Synthesis and Solubility

  • The synthesis of copolymers involving p-phenetidine, such as those from p-phenylenediamine and o-phenetidine, has been investigated. These studies have significant implications for materials science and engineering, particularly in understanding the solubility and structural properties of these polymers (Li et al., 2003).

Analytical Chemistry Applications

  • p-Phenetidine has been employed in analytical methods, such as controlled potential coulometry, for the estimation of trace substances like iron in biological materials. This highlights its utility in precise quantitative analysis in chemical and biological contexts (Alexiev et al., 1979).

Safety And Hazards

p-Phenetidine is toxic and can cause harm if inhaled or swallowed . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects .

Future Directions

p-Phenetidine has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . Therefore, future research may focus on finding safer alternatives or improving the safety profile of p-Phenetidine.

properties

IUPAC Name

4-ethoxyaniline
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InChI

InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
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InChI Key

IMPPGHMHELILKG-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)N
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Molecular Formula

C8H11NO
Record name P-PHENETIDINE
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DSSTOX Substance ID

DTXSID0025864
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Molecular Weight

137.18 g/mol
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Physical Description

P-phenetidine is a colorless to dark red liquid. (NTP, 1992), Colorless liquid; Turns red to brown on air and light exposure; [Merck Index] Brown liquid with an unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. TURNS DARK RED ON EXPOSURE TO AIR AND LIGHT.
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Boiling Point

482 °F at 760 mmHg (NTP, 1992), 253-255 °C
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Flash Point

240 °F (NTP, 1992), 120 °C c.c.
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 2 (moderate)
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Density

1.0652 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

3.48 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], Vapor pressure, Pa at 50 °C: 10
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Product Name

p-Phenetidine

CAS RN

156-43-4
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Melting Point

36 to 39 °F (NTP, 1992), 2.4 °C
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Synthesis routes and methods I

Procedure details

The method of claim 1 wherein nitrobenzene is reacted with ethanol to form p-ethoxyaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with the process of Example 2, 150 ml of diethyleneglycol dimethyl ether, 19.3 g (0.3 mole) of ethyl chloride, 42.2 g (0.22 mole) of sodium methylate in 28% methanol solution and 21.8 g (0.2 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 6 hours with stirring to obtain 19.7 g of p-ethoxyaniline having a boiling point of 135° to 136° C./24 mmHg. (yield: 72.1%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72.1%

Synthesis routes and methods III

Procedure details

In accordance with the process of Example 1, 150 ml of dimethyl sulfoxide, 19.4 g (0.3 mole) of ethyl chloride, 8.8 g (0.22 mole) of sodium hydroxide and 21.8 g (0.22 mole) of p-hydroxyaniline were charged in the autoclave and the reaction was carried out at 80° C. for 5 hours with stirring to obtain 24.7 g of p-ethoxyaniline having a boiling point of 123.5° to 124.5° C./10 mmHg. (yield: 90.1%).
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenetidine
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p-Phenetidine
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p-Phenetidine
Reactant of Route 4
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p-Phenetidine
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p-Phenetidine
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p-Phenetidine

Citations

For This Compound
2,140
Citations
OS P-PHENETIDINE - Citeseer
CONCLUSION In conclusion, 4-ethoxybenzenamine is persistent and toxicological tests showed high toxicity. In toxicology tests, the chemical showed genotoxic effects in bacterial test, …
Number of citations: 3 citeseerx.ist.psu.edu
JN Smith, RT Williams - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… Little previous work has been done on p-phenetidine; Edlefson (1900) showed that, in man, … groups in the urine of rabbits receiving p-phenetidine hydrochloride orally are quoted in the …
Number of citations: 36 www.ncbi.nlm.nih.gov
R Larsson, D Ross, M Nordenskjöld, B Lindeke… - Chemico-biological …, 1984 - Elsevier
… p-Phenetidine is an aromatic amine which constitutes a major metabolite of phenacetin in vivo [14]. We have previously shown that p-phenetidine … metabolism of p-phenetidine proceeds …
Number of citations: 23 www.sciencedirect.com
D Ross, R Larsson, B Andersson, U Nilsson… - Biochemical …, 1985 - Elsevier
… p-phenetidine to species which covalently bind to protein [13,16]. Peroxidase-catalyzed activation of p-phenetidine … of p-phenetidine and in particular to determine if pphenetidine free …
Number of citations: 68 www.sciencedirect.com
JPU Mohr - Inhalation toxicology, 2001 - Taylor & Francis
… of the transformation of p-phenetidine into the active metabolite, … The subacute toxicity of p-phenetidine following repeated … or repeated administration of p-phenetidine by noninhalation …
Number of citations: 12 www.tandfonline.com
E Kankuri, E Solatunturi, H Vapaatalo - Thrombosis research, 2003 - Elsevier
… p-Phenetidine was a more potent inhibitor, already at … of p-phenetidine also reduced COX-2 expression in neutrophils. We suggest that the very potent inhibitory activity of p-phenetidine …
Number of citations: 13 www.sciencedirect.com
R Larsson, D Ross, T Berlin, LI Olsson… - Journal of Pharmacology …, 1985 - ASPET
… p-phenetidine in microsomes from rabbit kidney and the metabolism of acetaminophen and p-phenetidine … have very high affinity for p-phenetidine. Indomethacin inhibited the binding to …
Number of citations: 33 jpet.aspetjournals.org
M Špaček - Canadian Journal of Biochemistry and Physiology, 1954 - cdnsciencepub.com
… , p-phenetidine, which is not infrequently found in human urine, apparently as a conjugate." … At the same time, p-phenetidine is liberated from the conjugate and estimated along with …
Number of citations: 23 cdnsciencepub.com
B Andersson, R Larsson, A Rahimtula… - Biochemical …, 1983 - Elsevier
… in the presence of 50/~M p-phenetidine proceeded at rates similar to that … p-phenetidine conchs. The data in this report are consistent with a peroxidatic activation of p-phenetidine …
Number of citations: 36 www.sciencedirect.com
R Larsson, T Lindqvist, B Lindeke, P Moldéus - Chemico-biological …, 1986 - Elsevier
… -catalyzed metabolism of p-phenetidine [14]. This metabolic activation of p-phenetidine, a … The peroxidatic activation of p-phenetidine has been suggested to be of importance for the …
Number of citations: 11 www.sciencedirect.com

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